

Application Notes and Protocols for the Characterization of 3-Nitro-2-phenylthiophene

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Compound of Interest

Compound Name: 3-Nitro-2-phenylthiophene

Cat. No.: B183099

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **3-Nitro-2-phenylthiophene**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related structural analogs to provide representative analytical protocols and expected results. This information is intended to serve as a foundational guide for researchers in pharmaceutical development and organic synthesis.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of **3-Nitro-2-phenylthiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (based on analogs)

The proton NMR spectrum of **3-Nitro-2-phenylthiophene** is expected to show distinct signals for the protons on the thiophene and phenyl rings. Based on data for 3-nitrothiophene and 2-phenylthiophene, the following chemical shifts can be anticipated.^{[1][2]}

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity
Thiophene H-4	7.50 - 7.70	Doublet
Thiophene H-5	8.00 - 8.20	Doublet
Phenyl H (ortho, meta, para)	7.30 - 7.60	Multiplet

Expected ^{13}C NMR Spectral Data (based on analogs)

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

[3][4][5]

Carbon	Expected Chemical Shift (δ , ppm)
Thiophene C-2	145 - 150
Thiophene C-3	148 - 152
Thiophene C-4	125 - 128
Thiophene C-5	130 - 133
Phenyl C (ipso)	132 - 135
Phenyl C (ortho, meta, para)	128 - 130

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-Nitro-2-phenylthiophene** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Nitro-2-phenylthiophene** is expected to show characteristic absorption bands for the nitro group, the thiophene ring, and the phenyl group.^{[6][7]}

Expected IR Absorption Bands (based on analogs)

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
NO ₂ Asymmetric Stretch	1500 - 1550	Strong
NO ₂ Symmetric Stretch	1330 - 1390	Strong
C=C Aromatic Stretch	1400 - 1600	Medium
C-H Aromatic Stretch	3000 - 3100	Medium
C-S Thiophene Stretch	808 - 821	Medium

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Mass Spectrometry Data

The molecular weight of **3-Nitro-2-phenylthiophene** ($C_{10}H_7NO_2S$) is 205.24 g/mol . The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 205$. Fragmentation may involve the loss of the nitro group (NO_2) and cleavage of the thiophene ring.[\[2\]](#)[\[8\]](#)

Ion	Expected m/z
$[M]^+$	205
$[M-NO_2]^+$	159
$[C_{10}H_7S]^+$	159
$[C_6H_5]^+$	77

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of **3-Nitro-2-phenylthiophene** and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reverse-phase HPLC method is generally suitable for thiophene derivatives.[\[9\]](#)[\[10\]](#)

Experimental Protocol: HPLC Analysis

- Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[\[9\]](#)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid or phosphoric acid as a modifier.[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[12\]](#)
- Detection Wavelength: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm or 355 nm).[\[12\]](#)
- Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Injection Volume: 10-20 μ L.
- Analysis: Run the sample and standards to determine the retention time and peak area for purity assessment and quantification.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.

Experimental Protocol: GC Analysis

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). A capillary column such as a DB-5 or equivalent is recommended.[\[13\]](#)
- Carrier Gas: Helium or Nitrogen.

- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Detector Temperature: 280 °C.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or hexane.
- Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
- Analysis: Identify the peak corresponding to **3-Nitro-2-phenylthiophene** based on its retention time and quantify using a suitable standard.

X-ray Crystallography

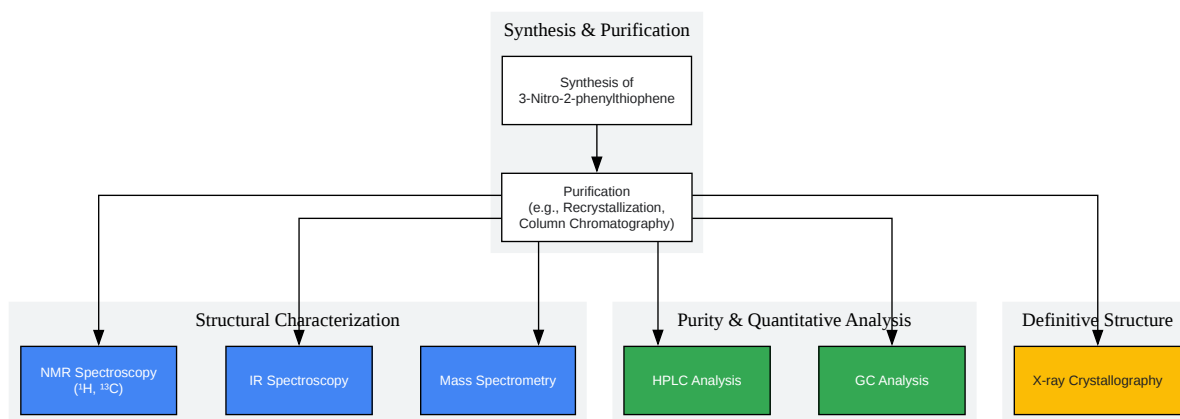
X-ray crystallography provides unambiguous proof of the molecular structure by determining the arrangement of atoms in a crystal.

Experimental Protocol: X-ray Crystallography

- Crystal Growth: Grow single crystals of **3-Nitro-2-phenylthiophene** of suitable quality by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with MoK α or CuK α radiation.[14]
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares methods. [15]
- Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

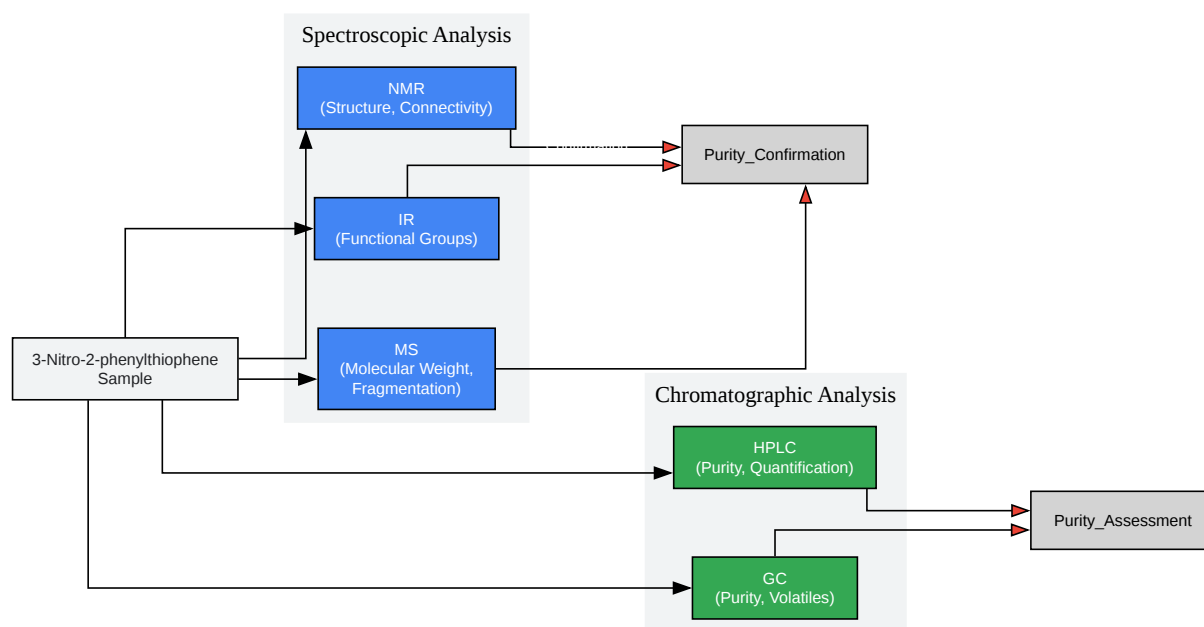
Visualized Workflows

The following diagrams illustrate the general workflows for the characterization and analysis of **3-Nitro-2-phenylthiophene**.



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Caption: General workflow for the synthesis and characterization of **3-Nitro-2-phenylthiophene**.



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Caption: Logical relationship of analytical techniques for **3-Nitro-2-phenylthiophene**.

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